7-Propoxy-chromen-2-one

Übersicht

Beschreibung

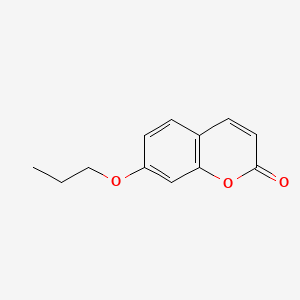

7-propoxy-2H-chromen-2-one, also known as 7-propoxy-coumarin, is a derivative of coumarin. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of 7-propoxy-2H-chromen-2-one is C12H12O3, and it has a molecular weight of 204.22 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Propoxy-2H-chromen-2-on beinhaltet typischerweise die Reaktion von 7-Hydroxy-2H-chromen-2-on mit Propylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem Lösungsmittel wie Aceton oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt . Das allgemeine Reaktionsschema ist wie folgt:

- Lösen Sie 7-Hydroxy-2H-chromen-2-on und Kaliumcarbonat in Aceton.

- Fügen Sie Propylbromid zu der Reaktionsmischung hinzu.

- Erhitzen Sie die Mischung auf etwa 40 °C und rühren Sie für mehrere Stunden.

- Isolieren Sie das Produkt durch Filtration und reinigen Sie es durch Umkristallisation.

Industrielle Produktionsverfahren

Die industrielle Produktion von 7-Propoxy-2H-chromen-2-on folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industriellen Reaktoren und automatisierten Systemen, um die Reaktionsbedingungen präzise zu kontrollieren. Das Produkt wird dann unter Verwendung von Techniken wie Destillation, Kristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Propoxy-2H-chromen-2-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydroderivate umwandeln.

Substitution: Die Propoxygruppe kann mit anderen Alkyl- oder Arylgruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Alkylhalogeniden oder Arylhalogeniden in Gegenwart einer Base.

Wichtige gebildete Produkte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Dihydroderivaten.

Substitution: Bildung verschiedener Alkyl- oder Arylderivate.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Neurodegenerative Diseases : Research indicates that 7-propoxy-chromen-2-one exhibits potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. Inhibition of AChE can increase acetylcholine levels in the brain, enhancing cognitive function.

- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies reveal that it induces apoptosis and causes cell cycle arrest in cancer cells, making it a candidate for anticancer therapies .

2. Biological Activity

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against several pathogenic strains, indicating its potential use in developing new antimicrobial agents .

- Enzyme Inhibition : Beyond AChE, the compound may inhibit other enzymes involved in metabolic pathways, contributing to its therapeutic effects in various diseases .

3. Industrial Applications

- Fluorescent Dyes and Optical Brighteners : The compound is utilized in the production of optical brighteners and fluorescent dyes due to its ability to absorb and emit light effectively. This application is particularly relevant in the textile and plastics industries .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Apoptosis induction |

| A549 (Lung Carcinoma) | 15.0 | Cell cycle arrest |

| Panc-1 (Pancreatic Carcinoma) | 12.5 | Proapoptotic effect |

In vitro assays have revealed that this compound exhibits significant antiproliferative effects on human cervical adenocarcinoma (HeLa) cells with an IC50 value of 10.5 µM. The mechanism primarily involves apoptosis induction through caspase activation pathways .

Wirkmechanismus

The mechanism of action of 7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase and monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function and alleviating symptoms of neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Hydroxy-2H-chromen-2-on: Ein Vorläufer bei der Synthese von 7-Propoxy-2H-chromen-2-on.

7-Methoxy-2H-chromen-2-on: Ein weiteres Cumarinderivat mit ähnlichen biologischen Aktivitäten.

6,7-Dipropoxy-2H-chromen-2-on: Eine verwandte Verbindung mit potenziellen antiasthmatischen Wirkungen.

Einzigartigkeit

7-Propoxy-2H-chromen-2-on ist einzigartig aufgrund seiner spezifischen Propoxysubstitution in der 7-Position, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Substitution kann seine Fähigkeit verstärken, mit bestimmten Enzymen und Rezeptoren zu interagieren, was es zu einer wertvollen Verbindung in der pharmazeutischen Chemie und Medikamentenentwicklung macht.

Biologische Aktivität

7-Propoxy-chromen-2-one, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for developing novel pharmacological agents.

Chemical Structure and Properties

This compound is characterized by a chromenone backbone with a propoxy group at the 7-position. Its molecular formula is . The structural integrity and interactions within its molecular framework can influence its biological efficacy.

Key Structural Features

- Chromone Core : Provides a scaffold for various biological interactions.

- Propoxy Substituent : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, reducing oxidative stress in cells. Antioxidant properties are essential in preventing cellular damage linked to various diseases.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It targets specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound demonstrates the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Activity : Studies have reported that this compound exhibits activity against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated significant antioxidant activity with IC50 values comparable to known antioxidants. | DPPH radical scavenging assay. |

| Study B | Inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. | MTT assay and flow cytometry analysis. |

| Study C | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. | Agar diffusion method. |

Comparative Analysis with Similar Compounds

When compared to other coumarin derivatives, this compound exhibits unique biological profiles:

| Compound | Biological Activity | Notes |

|---|---|---|

| 7-Hydroxycoumarin | Anticoagulant, Antioxidant | Lacks propoxy group |

| 4-Methylcoumarin | Antimicrobial | Less potent than 7-propoxy derivative |

| Coumarin | Antifungal, Anticancer | Broader spectrum but less specificity |

Eigenschaften

IUPAC Name |

7-propoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCCOTWGEKNZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209762 | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-73-8 | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6093-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.